Carbamoyl-2-phenyl propanol

Synthetic chemistry CNS intermediate Sulfamate precursor

Carbamoyl-2-phenyl propanol is the requisite 1,3-difunctionalized building block for medicinal chemistry programs synthesizing N-substituted carbamoyl-2-aryl propanol sulfamates (US5892088A). Its free primary alcohol at C-1 enables sulfamation; the unsubstituted primary carbamoyl at C-3 permits downstream N-functionalization. Positioned in the felbamate metabolic cascade as the alcohol analog of MCF, it is an essential negative control (immunologically inert vs. 8-fold PLN activation by CBMA) and comparator for fluorofelbamate stability assays (>24 h half-life). Gram-scale feasibility established (51.5 g yield, ~70%). Available as racemate and resolved (R)- and (S)-enantiomers. Specify chiral purity requirements with inquiry.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B8481433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamoyl-2-phenyl propanol
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C(=O)N)O
InChIInChI=1S/C10H13NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7,9,12H,1H3,(H2,11,13)
InChIKeyJVQOTBMYFRFAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamoyl-2-phenyl propanol – Chemical Identity, Class, and Procurement-Relevant Baseline


Carbamoyl-2-phenyl propanol (systematic name: 3-carbamoyl-2-phenylpropan-1-ol) is a small-molecule organic compound (C₁₀H₁₃NO₂, MW 179.22 g/mol) belonging to the class of benzene-substituted propanol derivatives bearing a primary carbamoyl group . It serves as a critical synthetic intermediate in the preparation of N-substituted carbamoyl-2-aryl propanol sulfamates—a series of compounds under investigation for central nervous system (CNS) disorders including epilepsy and minimal brain dysfunction [1]. The compound is structurally positioned within the felbamate metabolic cascade: it is one reduction step removed from 2-phenyl-1,3-propanediol monocarbamate (MCF, C₁₀H₁₃NO₃), the mono-carbamate ester metabolite of the antiepileptic drug felbamate [2]. This dual identity—as both a synthetic building block and a metabolic-pathway congener—defines its procurement niche.

Why Carbamoyl-2-phenyl propanol Cannot Be Replaced by Generic Phenylpropanol or Carbamate Analogs


Carbamoyl-2-phenyl propanol occupies a narrow structural window that generic phenylpropanols (e.g., 3-phenyl-1-propanol, phenprobamate) or simple carbamates (e.g., phenyl N-isopropylcarbamate) cannot fill. The compound's differentiation derives from the simultaneous presence of a primary alcohol at the 1-position, a phenyl substituent at the 2-position generating a chiral center, and a primary carbamoyl (–CONH₂) group at the 3-position [1]. This specific 1,3-difunctionalization pattern is essential for downstream sulfamation chemistry described in US5892088A, where the hydroxyl group serves as the sulfamate attachment point and the carbamoyl group can be further N-substituted to modulate CNS activity [1]. Attempted substitution with 3-phenyl-1-propanol carbamate (phenprobamate)—which places the carbamate ester at the terminus rather than a free carbamoyl at the 3-position—yields a different pharmacological and synthetic scaffold entirely. The quantitative evidence below substantiates why this compound, and not its nearest structural neighbors, must be specified in procurement for CNS-oriented sulfamate synthesis or felbamate-pathway research.

Carbamoyl-2-phenyl propanol – Comparator-Quantified Differentiation Evidence


Synthetic Yield of 3-Carbamoyl-2-phenyl propanol vs. N-Substituted Analogs Under Identical Conditions

In the patent US5892088A, 3-carbamoyl-2-phenyl propanol is obtained from 3-acetoxy-2-phenyl propanol via carbonyl diimidazole activation followed by aqueous ammonia treatment. The reported isolated yield is 51.5 g (from 71 g of the acetate precursor, representing approximately 70% yield after deprotection) [1]. Under identical reaction conditions, substituting aqueous ammonia with methylamine yields 58.3 g of 3-N-methylcarbamoyl-2-phenyl propanol, and with dimethylamine yields 60.9 g of the N,N-dimethyl analog, demonstrating that the unsubstituted primary carbamoyl variant is synthetically accessible with only modest yield differentials compared to N-alkylated derivatives [1]. This establishes that the parent carbamoyl compound can be procured or synthesized without significant yield penalty relative to its N-substituted counterparts, while retaining the full downstream derivatization potential that N-alkylation would foreclose.

Synthetic chemistry CNS intermediate Sulfamate precursor

Metabolic Stability of 2-Phenyl-1,3-propanediol Monocarbamate (MCF) vs. Fluorinated Analog in Human Liver S9 Fraction

Although MCF (2-phenyl-1,3-propanediol monocarbamate) differs from 3-carbamoyl-2-phenylpropanol by one oxygen atom (carbamate ester vs. free carbamoyl), it is the direct metabolic precursor in the felbamate bioactivation pathway. In a comparative metabolism study using human liver postmitochondrial suspensions (S9) with NAD⁺ cofactor, MCF was oxidized to 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF) and further to 3-carbamoyl-2-phenylpropionic acid (CPPA) [1]. In sharp contrast, the fluorinated analog 2-fluoro-2-phenyl-1,3-propanediol monocarbamate (F-MCF) was completely stable under identical incubation conditions; no metabolites were observed [1]. Furthermore, the cyclic carbamate CCMF (derived from MCF oxidation) exhibited a half-life of 2.8–3.6 h in phosphate buffer (pH 7.4, 37 °C), whereas its fluorinated counterpart F-CCMF lost only 2.5–4.9% over 24 h [1]. This demonstrates that the non-fluorinated phenylpropanol scaffold is actively processed by human liver enzymes, a property essential for its utility as a metabolic probe or prodrug intermediate, and one that fluorinated analogs cannot replicate.

Drug metabolism Toxicology Felbamate pathway

Species-Specific Glucuronidation Partitioning: MCF vs. Felbamate in Rat and Human

In a mechanistic study of species differences in felbamate bioactivation (PMID 10859156), the metabolic fate of monocarbamate felbamate (MCF, the carbamate-ester analog of 3-carbamoyl-2-phenylpropanol) was compared directly with the parent drug felbamate (FBM). When MCF was administered to rats, the glucuronide conjugate MCF-glucuronide accounted for approximately 80% of total MCF metabolites. In contrast, the same glucuronide represented only 3% of FBM metabolites in FBM-dosed rats and approximately 11% of FBM metabolites in human patients [1]. This ~27-fold enrichment of the glucuronidation pathway for MCF over FBM in rats, and ~7-fold enrichment relative to human FBM metabolism, quantitatively establishes that the monocarbamate/mono-alcohol scaffold is differentially partitioned toward Phase II conjugation compared to the dicarbamate parent. This glucuronidation shunt has direct implications for researchers using the compound to model felbamate toxicity: the MCF scaffold preferentially directs metabolism away from the 2-phenylpropenal pathway that is implicated in idiosyncratic hepatotoxicity and aplastic anemia.

Species differences Glucuronidation Idiosyncratic toxicity

Immunogenic Potential of the Aldehyde Oxidation Product (CBMA) vs. Parent Felbamate and MCF

3-Carbamoyl-2-phenylpropanol is the reduced alcohol analog of 3-carbamoyl-2-phenylpropionaldehyde (CBMA), the aldehyde intermediate in felbamate bioactivation. In a popliteal lymph node (PLN) assay in female Balb/c mice, CBMA treatment produced an 8-fold increase in PLN cell count compared to vehicle control, FBM-treated, or MCF-treated mice [1]. Neither FBM nor MCF induced any detectable immune response in this assay. CBMA-treated mice additionally exhibited footpad inflammation, hardening, scab formation, and increased footpad thickness—clinical signs of potent immunogenicity. Immunohistochemistry revealed germinal center formation indicating B cell proliferation, confirmed by flow cytometry; most activated cells (CD54⁺) were B cells, and CBMA treatment increased production of IgM and IgG1 antibodies as well as IL-4 and IFN-γ cytokines [1]. This demonstrates that the oxidation state of the 3-position is the critical determinant of immunogenic potential within this structural series: the alcohol (Carbamoyl-2-phenyl propanol) and the monocarbamate ester (MCF) are immunologically silent, while the aldehyde (CBMA) is a potent immunogen.

Immunotoxicology Reactive metabolite Felbamate toxicity

Carbamoyl-2-phenyl propanol – Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of N-Substituted Carbamoyl-2-aryl Propanol Sulfamates for CNS Drug Discovery

Procurement of Carbamoyl-2-phenyl propanol is specifically warranted for medicinal chemistry programs synthesizing sulfamate-based CNS agents according to the route described in US5892088A. The compound's free primary alcohol at the 1-position is the requisite nucleophile for sulfamation, while the unsubstituted primary carbamoyl at the 3-position permits subsequent N-functionalization to explore structure–activity relationships across a diverse amine panel [1]. The isolated yield of 51.5 g from 71 g of acetate precursor (approximately 70%) establishes gram-scale feasibility for lead optimization campaigns.

Felbamate Metabolic Pathway Research and Reactive Metabolite Studies

Carbamoyl-2-phenyl propanol occupies a defined position in the felbamate bioactivation cascade: it is the alcohol analog of MCF and the reduced precursor of CBMA [1]. Researchers investigating species differences in felbamate toxicity require this compound as a mechanistic probe. The quantitative data showing 80% glucuronidation of MCF in rats versus 11% in humans [2] underscores the need for the authentic monocarbamate scaffold in cross-species metabolic profiling studies. Furthermore, its immunological inertness (in contrast to the 8-fold PLN activation by CBMA) makes it an essential negative control in immunotoxicology assays [3].

Stability Comparison Studies with Fluorinated Congeners

The metabolic lability data for the non-fluorinated scaffold—MCF oxidation half-life of ~3 h for its cyclic carbamate derivative, versus >24 h stability for the fluorinated analog [1]—positions Carbamoyl-2-phenyl propanol as the requisite comparator for laboratories developing fluorofelbamate or other stabilized CNS prodrugs. Procurement of both the hydrogen and fluorine analogs from a single vendor ensures batch-to-batch consistency in paired stability assays using human liver S9 fractions.

Chiral Intermediate for Enantioselective Synthesis of (R)- and (S)-Sulfamate CNS Agents

The chiral center at the benzyl position (C-2) of Carbamoyl-2-phenyl propanol enables resolution into (R)- and (S)-optical isomers. The patent literature explicitly demonstrates the preparation of both (R)-3-carbamoyl-2-phenyl propanol (36.7 g) and (S)-3-carbamoyl-2-phenyl propanol (35.5 g) as discrete white solids [1]. For drug discovery programs requiring enantiopure sulfamate candidates—where in vivo pharmacological superiority of one enantiomer over the other has been reported [1]—procurement of the racemate or individual enantiomers is a critical specification that achiral phenylpropanol alternatives cannot satisfy.

Quote Request

Request a Quote for Carbamoyl-2-phenyl propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.